molecular formula C12H15FOS B13528382 1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one

1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one

Cat. No.: B13528382
M. Wt: 226.31 g/mol
InChI Key: SCBULFLRRBFGIQ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one is an organic compound that belongs to the class of ketones It features a fluorophenyl group and an isobutylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and isobutyl mercaptan.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product.

    Catalysts: Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or bases like sodium hydroxide.

    Solvents: Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reaction is conducted in large-scale reactors to produce significant quantities of the compound.

    Purification: The product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution Reagents: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)ethan-1-one: A simpler analog without the isobutylthio group.

    1-(4-Chloro-3-fluorophenyl)ethan-1-one: A halogenated derivative with a chlorine atom.

    1-[4-(tert-butylsulfanyl)-3-fluorophenyl]ethan-1-one: A compound with a tert-butylsulfanyl group instead of isobutylthio.

Biological Activity

1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H15FOS
  • Molecular Weight : 230.31 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its effects in different biological systems. The primary areas of research include:

  • Antimicrobial Activity
  • Anticancer Potential
  • Neurological Effects

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thioether compounds have shown effectiveness against various bacterial strains.

CompoundActivityReference
This compoundModerate antibacterial activity against E. coli
Thioether derivativesBroad-spectrum antimicrobial properties

Anticancer Potential

Studies have suggested that thioether compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.

  • Case Study : A study demonstrated that a related thioether compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis, suggesting a similar potential for this compound.
Cancer TypeMechanismReference
Breast CancerInduces apoptosis via mitochondrial pathway
Lung CancerInhibits cell proliferation and induces apoptosis

Neurological Effects

There is emerging evidence that compounds containing phenyl and thioether groups may influence neurological pathways. Preliminary studies indicate potential neuroprotective effects.

  • Research Finding : A related compound demonstrated neuroprotective effects in models of oxidative stress, indicating that this compound may also possess similar properties.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Compounds with thiol groups can interact with various enzymes, potentially inhibiting their activity.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and proliferation.

Properties

Molecular Formula

C12H15FOS

Molecular Weight

226.31 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-(2-methylpropylsulfanyl)ethanone

InChI

InChI=1S/C12H15FOS/c1-9(2)7-15-8-12(14)10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3

InChI Key

SCBULFLRRBFGIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSCC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

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